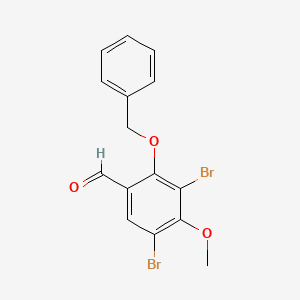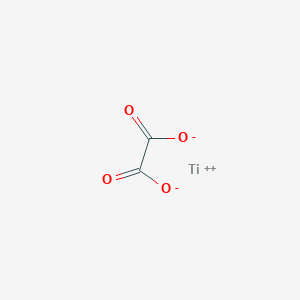![molecular formula C9H5ClF3N3O2S B12339593 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a triazolopyridine ring, which is further linked to a thioacetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
准备方法
The synthesis of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid involves multiple steps. One common synthetic route includes the following steps :
Formation of the triazolopyridine core: This step involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the triazolopyridine core.
Introduction of the trifluoromethyl group: The triazolopyridine core is then reacted with trifluoroacetic anhydride in the presence of chlorobenzene and methanesulfonic acid to introduce the trifluoromethyl group.
Formation of the thioacetic acid moiety: The final step involves the reaction of the intermediate compound with thioacetic acid under specific conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
科学研究应用
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid has several scientific research applications, including :
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
Biological Research: It is used in the study of cell cycle regulation and apoptosis, providing insights into the mechanisms of cancer cell growth and death.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid involves its interaction with specific molecular targets, particularly kinases such as c-Met and VEGFR-2 . By inhibiting these kinases, the compound interferes with signaling pathways that regulate cell proliferation, migration, and survival. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis. Molecular docking studies have shown that the compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .
相似化合物的比较
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid can be compared with other triazolopyridine derivatives, such as :
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound also contains a trifluoromethyl group and a triazolopyridine core but differs in the presence of a dihydro-pyrazine ring.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but lacks the thioacetic acid moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
属性
分子式 |
C9H5ClF3N3O2S |
|---|---|
分子量 |
311.67 g/mol |
IUPAC 名称 |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H5ClF3N3O2S/c10-5-1-4(9(11,12)13)2-16-7(5)14-15-8(16)19-3-6(17)18/h1-2H,3H2,(H,17,18) |
InChI 键 |
PJGXBXGCPHCVLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



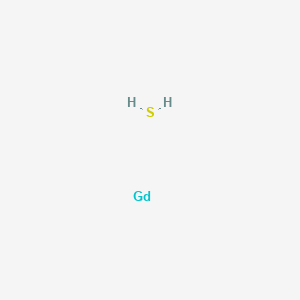
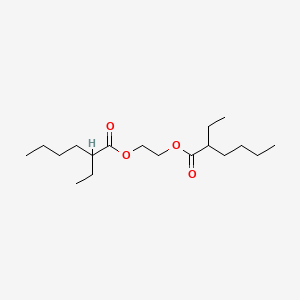
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

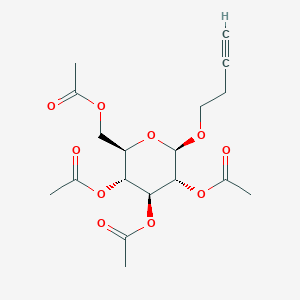
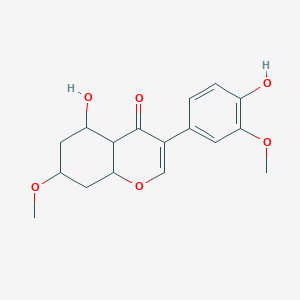
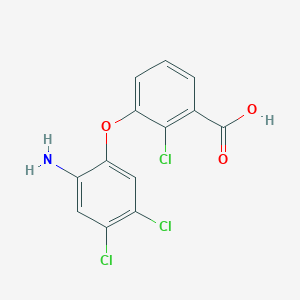
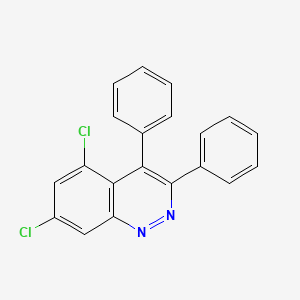
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)

